molecular formula CH4N2O2 B014268 Hydroxyurea-15N CAS No. 214331-53-0

Hydroxyurea-15N

カタログ番号: B014268
CAS番号: 214331-53-0
分子量: 77.048 g/mol
InChIキー: VSNHCAURESNICA-LBPDFUHNSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Hydroxyurea-15N is a labeled variant of hydroxyurea, a well-known antineoplastic agent. The compound is characterized by the presence of the nitrogen-15 isotope, which is often used in scientific research to trace and study the behavior of nitrogen atoms in various chemical and biological processes. Hydroxyurea itself has been used for decades in the treatment of diseases such as sickle cell anemia and certain types of cancer .

準備方法

Synthetic Routes and Reaction Conditions

Hydroxyurea-15N can be synthesized through the reaction of hydroxylamine-15N with cyanate. The reaction typically occurs in an aqueous medium at a controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows:

NH2OH-15N+OCNNH2CONH-15N+H2O\text{NH}_2\text{OH-}^{15}\text{N} + \text{OCN}^- \rightarrow \text{NH}_2\text{CONH-}^{15}\text{N} + \text{H}_2\text{O} NH2​OH-15N+OCN−→NH2​CONH-15N+H2​O

Industrial Production Methods

Industrial production of this compound involves the large-scale synthesis of hydroxylamine-15N, followed by its reaction with cyanate under controlled conditions. The process requires stringent quality control measures to ensure the purity and isotopic labeling of the final product .

化学反応の分析

Types of Reactions

Hydroxyurea-15N undergoes various chemical reactions, including:

    Oxidation: Hydroxyurea can be oxidized to form urea and nitric oxide.

    Reduction: It can be reduced to form hydroxylamine.

    Substitution: Hydroxyurea can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various nucleophiles can be used for substitution reactions under acidic or basic conditions.

Major Products

科学的研究の応用

Biotransformation Studies

Recent studies have utilized Hydroxyurea-15N to investigate its metabolism in animal models. For instance, mass spectrometry analysis has demonstrated how mARC1 (mitochondrial amidoxime reducing component 1) plays a significant role in the metabolic reduction of hydroxyurea to urea. In experiments with mice, the retention of this compound was observed to correlate inversely with mARC1 abundance, providing insights into the compound's pharmacokinetics and potential interactions within biological systems .

Clinical Applications

Hydroxyurea has been widely used in clinical settings for several conditions:

  • Sickle Cell Anemia : Hydroxyurea is approved for treating sickle cell anemia due to its ability to increase fetal hemoglobin (HbF) levels, which reduces sickling episodes and associated complications. Long-term studies indicate that hydroxyurea treatment significantly decreases mortality rates among patients with sickle cell disease .
  • Cancers : The compound is also employed in oncology for treating various cancers, including chronic myelogenous leukemia (CML) and solid tumors. Its antiproliferative effects make it a valuable agent in chemotherapy regimens .
  • Psoriasis and Myeloproliferative Diseases : Hydroxyurea is indicated for psoriasis treatment and certain myeloproliferative disorders, showcasing its versatility across different medical conditions .

Research Insights and Case Studies

The application of this compound extends into experimental research where it serves as a tool for understanding both basic and applied science:

Case Study: Sickle Cell Anemia

In a randomized controlled trial examining the long-term effects of hydroxyurea on patients with sickle cell anemia, significant reductions in acute painful episodes and acute chest syndrome were noted. The study followed patients over 17 years, revealing that those who maintained long-term hydroxyurea therapy had improved survival rates compared to those who did not .

Antiviral Research

Emerging research suggests that hydroxyurea may possess antiviral properties, particularly against HIV. Studies have indicated that plasma concentrations achieved through therapeutic dosing are effective in inhibiting viral replication in vitro, highlighting potential applications beyond traditional uses .

Comparative Data Table

The following table summarizes key applications and findings related to this compound:

Application AreaFindings/EffectsReferences
Sickle Cell AnemiaIncreases fetal hemoglobin; reduces mortality
Cancer TreatmentAntiproliferative effects; used in CML treatment
PsoriasisEffective management of symptoms
Antiviral ResearchInhibits HIV replication in vitro
Metabolism StudiesInsights into biotransformation via mARC1

作用機序

Hydroxyurea-15N exerts its effects primarily by inhibiting the enzyme ribonucleotide reductase, which is crucial for DNA synthesis. By inhibiting this enzyme, this compound prevents the conversion of ribonucleotides to deoxyribonucleotides, thereby halting DNA replication. This mechanism is particularly effective in rapidly dividing cells, making it useful in cancer treatment. Additionally, this compound induces the production of fetal hemoglobin, which is beneficial in the treatment of sickle cell anemia .

類似化合物との比較

Hydroxyurea-15N can be compared with other similar compounds such as:

    Hydroxyurea: The non-labeled variant, which has similar chemical properties but lacks the isotopic labeling.

    Carbamohydroxamic acid: Another nitrogen-containing compound with similar reactivity.

    Hydroxylamine: A precursor in the synthesis of this compound.

Uniqueness

The primary uniqueness of this compound lies in its isotopic labeling, which allows for detailed studies of nitrogen-related processes that are not possible with non-labeled compounds .

生物活性

Hydroxyurea-15N is a nitrogen-labeled derivative of hydroxyurea, a compound widely recognized for its therapeutic applications in various medical conditions, particularly in oncology and hematology. This article delves into the biological activity of this compound, exploring its mechanisms of action, clinical applications, and relevant research findings.

Hydroxyurea primarily acts as an inhibitor of ribonucleotide reductase (RR) , an enzyme crucial for DNA synthesis. By inhibiting RR, this compound disrupts the conversion of ribonucleotides to deoxyribonucleotides, thereby hindering DNA replication and repair processes. This mechanism underlies its antineoplastic and cytotoxic properties, making it effective against various cancers and hematological disorders.

Key Mechanisms:

  • Antineoplastic Activity : this compound has shown efficacy in treating cancers by inducing cell cycle arrest in the G1 phase, making cells more susceptible to radiation therapy .
  • Fetal Hemoglobin Induction : In sickle cell disease (SCD), Hydroxyurea increases fetal hemoglobin (HbF) levels, which reduces sickling and associated complications .
  • Nitric Oxide Production : Hydroxyurea has been linked to increased nitric oxide (NO) production, which plays a role in vascular health and immune response .

Clinical Applications

This compound is utilized in various clinical settings, including:

  • Cancer Treatment : Used for myeloproliferative neoplasms and chronic myelogenous leukemia.
  • Sickle Cell Disease : Reduces painful crises and transfusion needs by increasing HbF levels.
  • Psoriasis and Other Conditions : Investigated for its effects on skin disorders and as an antiviral agent.

Research Findings

A variety of studies have documented the biological activity of this compound. Below are notable findings from recent research:

Table 1: Summary of Clinical Trials Involving Hydroxyurea

StudyPopulationInterventionOutcomes
Platt et al. (1984)Adults with SCDHydroxyureaIncreased HbF levels; reduced pain crises
BABY HUG TrialInfants with SCDHydroxyureaReduced hospitalizations; improved hematologic values
Combination Therapy StudyChildren with β-thalassemiaHydroxyurea + Thalidomide65.93% good responders after 6 months

Case Studies

  • Pediatric Sickle Cell Disease : The BABY HUG trial demonstrated that hydroxyurea therapy significantly decreased the frequency of pain episodes and acute chest syndrome in infants while improving overall health outcomes .
  • Combination Therapy with Thalidomide : A study involving children with β-thalassemia showed that combining hydroxyurea with thalidomide led to substantial improvements in patient responses, indicating potential synergistic effects .

特性

IUPAC Name

hydroxyurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4N2O2/c2-1(4)3-5/h5H,(H3,2,3,4)/i3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSNHCAURESNICA-LBPDFUHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(N)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=O)(N)[15NH]O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90466772
Record name Hydroxyurea-15N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90466772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

77.048 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214331-53-0
Record name Hydroxyurea-15N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90466772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hydroxyurea-15N
Reactant of Route 2
Hydroxyurea-15N
Reactant of Route 3
Hydroxyurea-15N
Reactant of Route 4
Reactant of Route 4
Hydroxyurea-15N
Reactant of Route 5
Hydroxyurea-15N
Reactant of Route 6
Hydroxyurea-15N

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。